molecular formula C13H15NO3 B8505718 5-((4-Methoxybenzyl)oxy)-3-oxo-pentanenitrile

5-((4-Methoxybenzyl)oxy)-3-oxo-pentanenitrile

Cat. No. B8505718
M. Wt: 233.26 g/mol
InChI Key: IEGOHGCFPZXFMP-UHFFFAOYSA-N
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Patent
US08637537B2

Procedure details

To a solution of MeCN (31.8 mL, 611.0 mmol) in anhydrous THF (500 mL) at −78° C. was slowly added n-BuLi (2.5 M, 244.4 mL, 611.0 mmol) The mixture was stirred at the same temperature for 1 h and to it was added a solution of at −78° C. was slowly. The mixture was stirred added n-BuLi (2.5 M, 244.4 mL, 611.0 mmol). The mixture was stirred ethyl 3-((4-methoxybenzyl)oxy)propanoate (112 g, 470.0 mmol) in THF (200 mL). The resulting mixture was stirred at −40° C. for 2 h and then quenched with 1 N aqueous HCl (300 mL). The organic layer was separated, and the aqueous layer was extracted with EtOAc (3×300 mL). The combined organic layers were washed with brine, dried (Na2SO4) and then concentrated in vacuo to give 5-((4-methoxybenzyl)oxy)-3-oxo-pentanenitrile (78 g, 79%) as yellow oil.
Name
Quantity
31.8 mL
Type
reactant
Reaction Step One
Quantity
244.4 mL
Type
reactant
Reaction Step Two
Quantity
244.4 mL
Type
reactant
Reaction Step Three
Quantity
112 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]#[N:3].[Li]CCCC.[CH3:9][O:10][C:11]1[CH:25]=[CH:24][C:14]([CH2:15][O:16][CH2:17][CH2:18][C:19](OCC)=[O:20])=[CH:13][CH:12]=1>C1COCC1>[CH3:9][O:10][C:11]1[CH:12]=[CH:13][C:14]([CH2:15][O:16][CH2:17][CH2:18][C:19](=[O:20])[CH2:1][C:2]#[N:3])=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
31.8 mL
Type
reactant
Smiles
CC#N
Step Two
Name
Quantity
244.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
244.4 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
112 g
Type
reactant
Smiles
COC1=CC=C(COCCC(=O)OCC)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred at the same temperature for 1 h and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −78° C.
ADDITION
Type
ADDITION
Details
was added a solution of at −78° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at −40° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched with 1 N aqueous HCl (300 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (3×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(COCCC(CC#N)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 78 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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